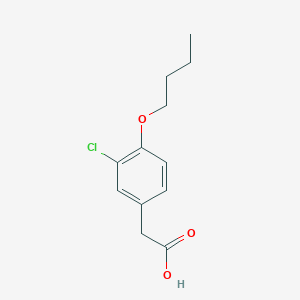

2-(4-Butoxy-3-chlorophenyl)acetic acid

説明

2-(4-Butoxy-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative featuring a butoxy group at the para position and a chlorine atom at the meta position on the aromatic ring. For instance, a related acetamide derivative, 4-butoxy-3-chlorophenylacetamide (CAS 20781-67-3, C₁₂H₁₆ClNO₂), is noted in , suggesting applications in pharmaceutical or agrochemical research . The butoxy group introduces significant lipophilicity, which may enhance membrane permeability compared to shorter alkoxy chains (e.g., methoxy).

特性

CAS番号 |

15560-51-7 |

|---|---|

分子式 |

C12H15ClO3 |

分子量 |

242.7 g/mol |

IUPAC名 |

2-(4-butoxy-3-chlorophenyl)acetic acid |

InChI |

InChI=1S/C12H15ClO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |

InChIキー |

LXZKVRZDXPACMC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |

正規SMILES |

CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |

他のCAS番号 |

15560-51-7 |

同義語 |

4-Butoxy-3-chlorobenzeneacetic acid |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

2-(2-Methoxyphenyl)acetic Acid (C₉H₁₀O₃)

- Structure : Methoxy group at the ortho position.

- Crystallography : Forms carboxylate dimers via O—H⋯O hydrogen bonds (R₂²(8) motif) with a dihedral angle of 78.15° between the phenyl ring and acetic acid moiety .

- Electronic Effects : The electron-donating methoxy group reduces acetic acid acidity compared to electron-withdrawing substituents.

2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃)

- Structure : Bromine (electron-withdrawing) at meta and methoxy (electron-donating) at para.

- Synthesis : Synthesized via regioselective bromination of 4-methoxyphenylacetic acid .

- Applications : Key intermediate in natural product synthesis (e.g., Combretastatin A-4) due to its stability and crystallinity .

- C—C—C Angles : 121.5° at bromine-substituted carbon, indicating strong electron-withdrawing effects .

2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 25563-04-6)

- Structure: Phenoxy ether linkage introduces conformational flexibility.

- Properties: Enhanced solubility in polar solvents compared to non-ether analogs. Potential applications in drug design due to improved bioavailability .

2-[(4-Chlorophenyl)thio]acetic Acid (CAS 3405-88-7)

- Structure : Thioether group replaces oxygen in ethers.

Structural and Functional Group Comparisons

Impact of Substituent Position and Size

- Butoxy vs. Methoxy : The butoxy group in 2-(4-Butoxy-3-chlorophenyl)acetic acid increases steric hindrance and lipophilicity compared to smaller alkoxy groups. This may slow metabolic degradation but reduce aqueous solubility.

- Chlorine vs. Bromine : Chlorine (smaller, less polarizable) vs. bromine (larger, more polarizable) affects electronic effects and van der Waals interactions. Bromine’s stronger electron-withdrawing nature enhances acidity .

- Ortho vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。